![molecular formula C13H19NO3S B12542748 Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate CAS No. 828257-79-0](/img/structure/B12542748.png)
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is an organic compound with a complex structure that includes a methoxyphenyl group, a sulfanyl group, and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with sodium sulfide to form 4-methoxybenzyl sulfide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield ethyl {[(4-methoxyphenyl)methyl]sulfanyl}acetate. Finally, the compound is treated with methylamine to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can produce a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially affecting cellular processes such as signal transduction and gene expression. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}acetate
- Ethyl {[(4-methoxyphenyl)methyl]sulfonyl}acetate
- Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(ethylamino)acetate
Uniqueness
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is unique due to the presence of both a sulfanyl group and a methylamino group, which can impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
Eigenschaften
CAS-Nummer |
828257-79-0 |
|---|---|
Molekularformel |
C13H19NO3S |
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
ethyl 2-[(4-methoxyphenyl)methylsulfanyl]-2-(methylamino)acetate |
InChI |
InChI=1S/C13H19NO3S/c1-4-17-13(15)12(14-2)18-9-10-5-7-11(16-3)8-6-10/h5-8,12,14H,4,9H2,1-3H3 |
InChI-Schlüssel |
FZXHTOACDKCROO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(NC)SCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)

![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
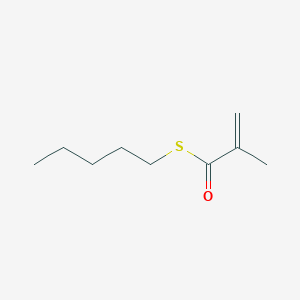
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
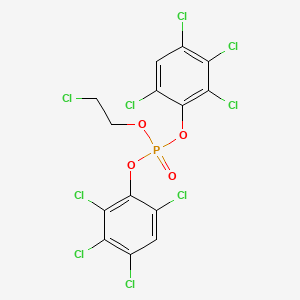
![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)
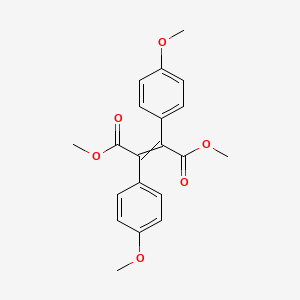
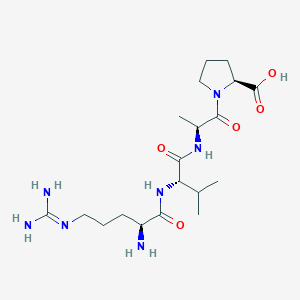
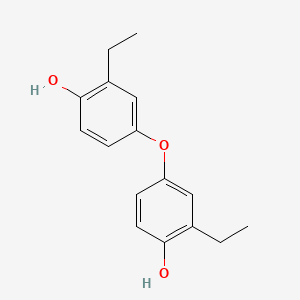

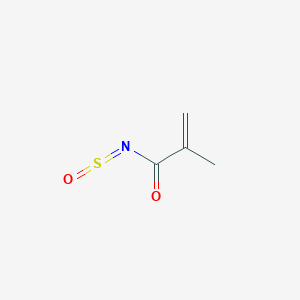
![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
